

A Head-to-Head Comparison of Novel RET Inhibitors: Selpercatinib vs. Pralsetinib

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Compound of Interest

Compound Name: Ret-IN-18

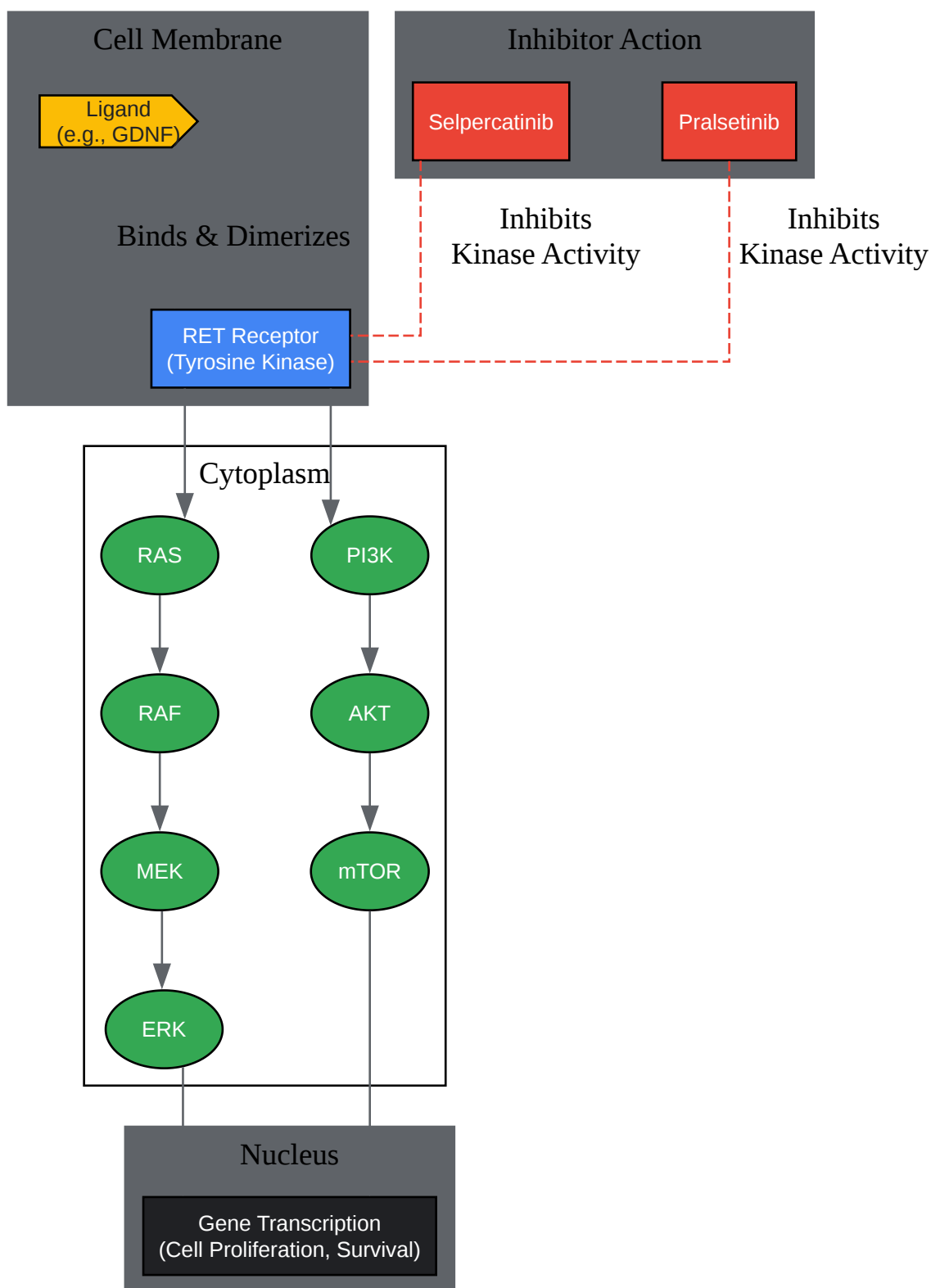
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The landscape of targeted therapy for RET-altered cancers has been revolutionized by the development of highly selective RET inhibitors. For researchers, scientists, and drug development professionals, understanding the nuances of these new agents is critical. This guide provides a detailed head-to-head comparison of two leading next-generation RET inhibitors, selpercatinib (Retevmo®) and pralsetinib (Gavreto®), with a focus on their clinical performance, underlying mechanisms, and the experimental data that supports their use.

Mechanism of Action: Targeting the RET Signaling Pathway

The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated by mutations or fusions, drives the growth and proliferation of various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers. Selpercatinib and pralsetinib are potent and selective inhibitors that bind to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways.^[1] Unlike older multi-kinase inhibitors, these agents were specifically designed to target RET, leading to improved efficacy and a more manageable safety profile.^[1]



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Caption: Simplified RET signaling pathway and mechanism of selective inhibitors.

Clinical Efficacy: A Data-Driven Comparison

The approvals of selpercatinib and pralsetinib were based on the pivotal, single-arm LIBRETTO-001 and ARROW trials, respectively.[2] The following tables summarize the key efficacy data from these trials in patients with RET fusion-positive NSCLC and RET-mutant thyroid cancers. While direct head-to-head randomized trials are not yet available, a matching-adjusted indirect comparison has suggested similar outcomes, though with some differences in progression-free survival and safety.[3][4]

Table 1: Efficacy in RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)

Endpoint	Selpercatinib (LIBRETTO-001)[5][6][7]	Pralsetinib (ARROW)[8][9][10][11]
Treatment-Naïve Patients		
Overall Response Rate (ORR)	83% - 84%	72% - 79%
Median Duration of Response (DoR)	20.3 - 28.6 months	Not Reached
Median Progression-Free Survival (PFS)	22.0 - 24.9 months	Not Reached
Previously Treated (Platinum-based Chemo)		
Overall Response Rate (ORR)	61% - 62%	59% - 62%
Median Duration of Response (DoR)	20.2 - 31.6 months	22.3 months
Median Progression-Free Survival (PFS)	22.0 - 26.2 months	13.1 months
CNS Metastases		
Intracranial ORR	85%	70%

Table 2: Efficacy in RET-Altered Thyroid Cancer

Endpoint	Selpercatinib (LIBRETTO-001)[12]	Pralsetinib (ARROW)[13]
Medullary Thyroid Cancer (MTC) - Treatment-Naïve		
Overall Response Rate (ORR)	82.5%	77.4%
Medullary Thyroid Cancer (MTC) - Previously Treated (Cabozantinib/Vandetanib)		
Overall Response Rate (ORR)	-	55.7%
RET Fusion-Positive Thyroid Cancer - Treatment-Naïve		
Overall Response Rate (ORR)	95.8%	-
RET Fusion-Positive Thyroid Cancer - Previously Treated		
Overall Response Rate (ORR)	-	90.9%

Safety and Tolerability Profile

Both inhibitors are generally well-tolerated, though they exhibit distinct adverse event (AE) profiles.[2] Discontinuation rates due to treatment-related AEs are low for both drugs.[8][14]

Table 3: Common Treatment-Related Adverse Events (TRAEs)

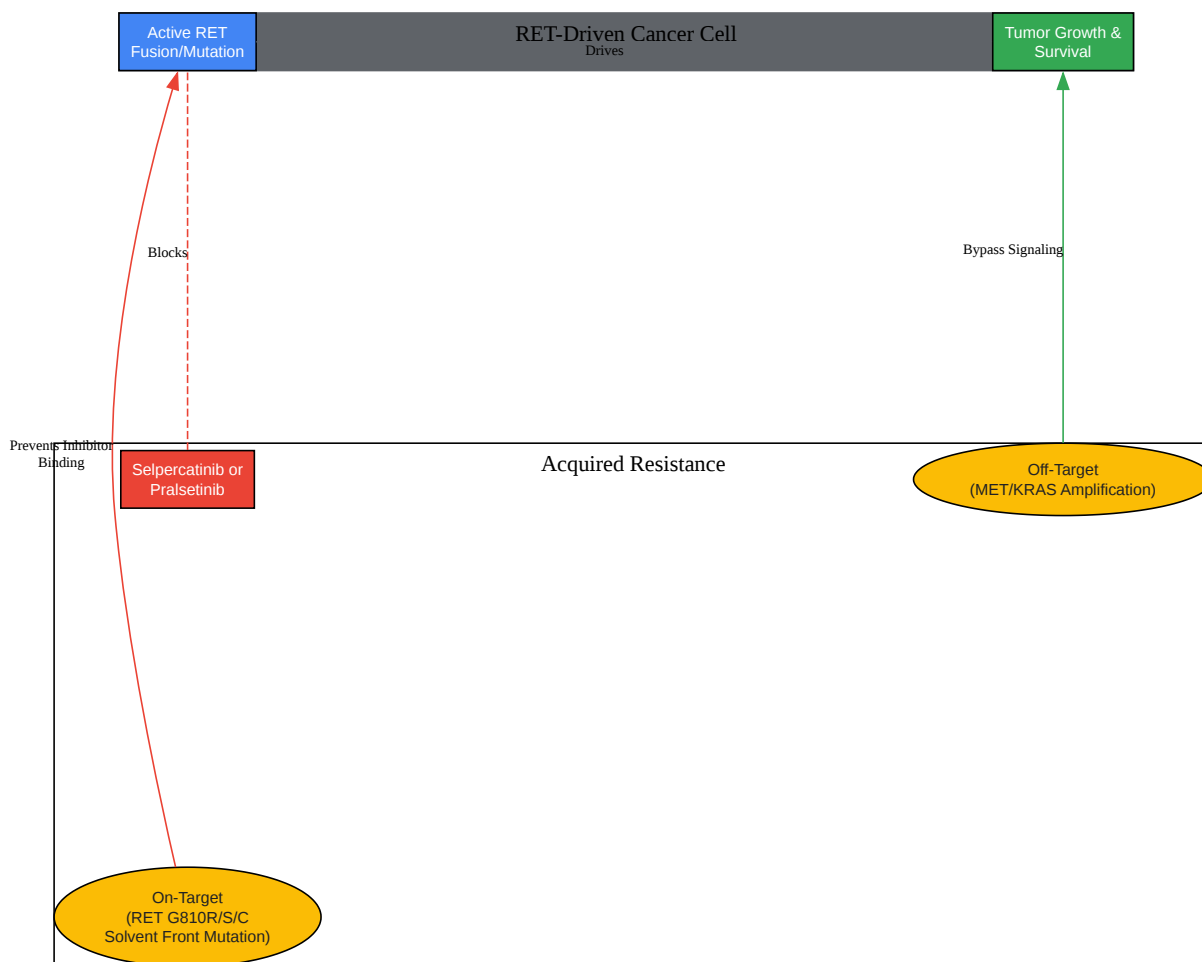
Adverse Event (Any Grade)	Selpercatinib[14][15]	Pralsetinib[14][15]
Most Common TRAEs (≥20%)	Dry mouth, Diarrhea, Hypertension, Increased AST/ALT, Fatigue	Increased AST, Anemia, Increased ALT, Constipation, Hypertension
Key Grade ≥3 TRAEs	Hypertension, Increased ALT/AST	Neutropenia, Hypertension, Anemia
Notable Differences	Recommended monitoring for QT prolongation.[2]	Associated with risks of interstitial lung disease/pneumonitis.[2]

A real-world study using the FDA Adverse Events Reporting System (FAERS) found that pralsetinib was associated with a significantly higher risk of anemia, decreased platelet count, and pneumonitis, while selpercatinib was linked with pulmonary embolism and deep vein thrombosis.[16]

Mechanisms of Resistance

Despite the profound initial responses, acquired resistance is a significant clinical challenge. Resistance mechanisms can be categorized as "on-target" (secondary mutations in the RET kinase domain) or "off-target" (activation of bypass signaling pathways).

- **On-Target Resistance:** The most common on-target resistance mechanism involves mutations in the RET kinase domain's solvent front, particularly at the G810 residue (e.g., G810R/S/C).[17][18] These mutations are thought to sterically hinder the binding of both selpercatinib and pralsetinib.[18][19]
- **Off-Target Resistance:** Bypass tracks, such as MET or KRAS amplification, can also mediate resistance by activating parallel signaling pathways that circumvent the need for RET signaling.[17][20]



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Caption: On-target and off-target mechanisms of resistance to RET inhibitors.

Experimental Protocols: The LIBRETTO-001 and ARROW Trials

The data presented in this guide are derived from two key clinical trials, each with a specific design to evaluate the safety and efficacy of these novel inhibitors.

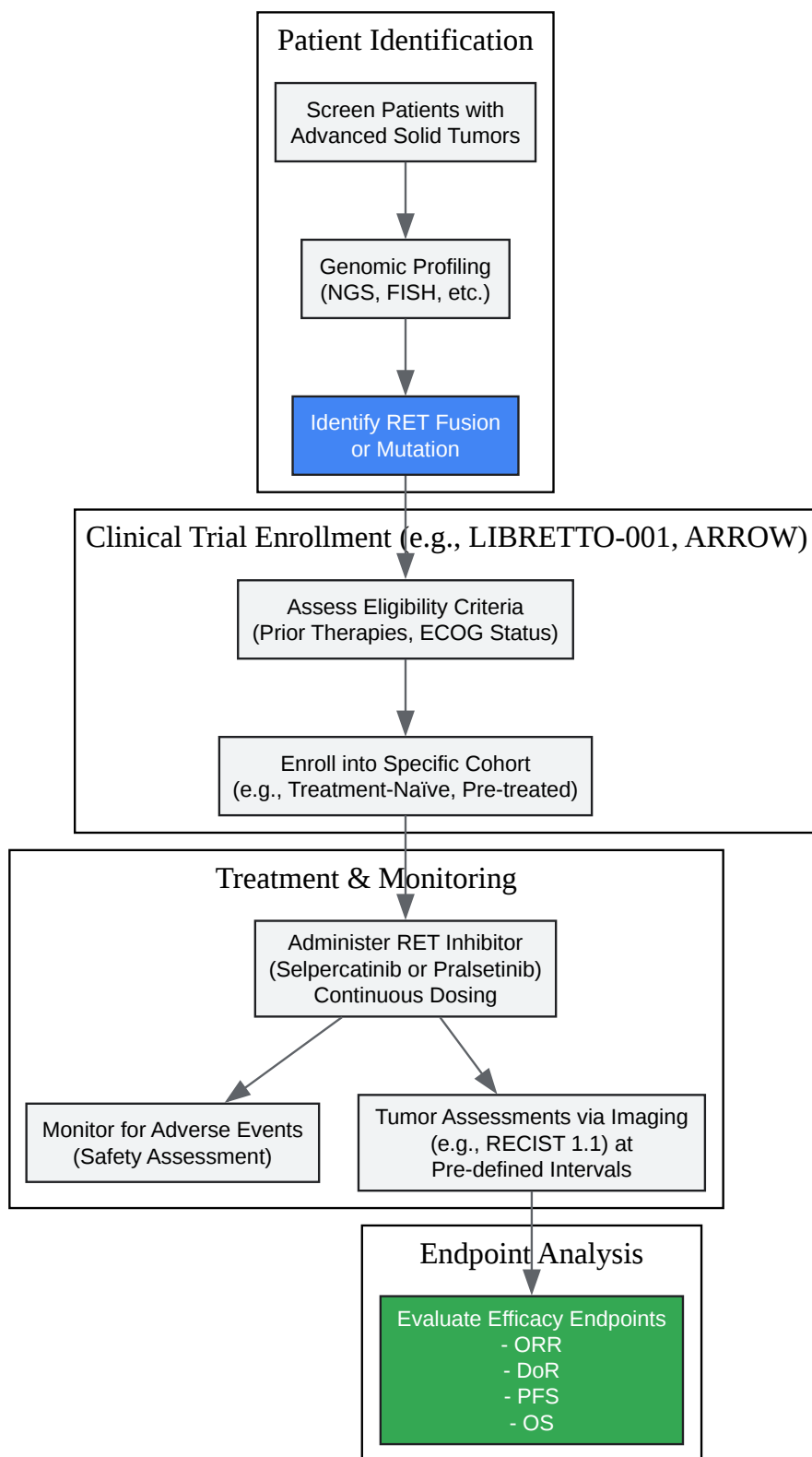
LIBRETTO-001 (Selpercatinib)

- Study Design: A multi-cohort, open-label, phase 1/2 trial (NCT03157128).[\[5\]](#)[\[7\]](#)[\[12\]](#)
- Phase 1 (Dose Escalation): Patients received selpercatinib at doses ranging from 20 mg once daily to 240 mg twice daily to determine the recommended Phase 2 dose.[\[12\]](#)
- Phase 2 (Dose Expansion): Patients received the recommended dose of 160 mg twice daily in continuous 28-day cycles.[\[12\]](#)
- Key Eligibility: Patients with advanced solid tumors harboring a RET gene alteration.[\[7\]](#) For the NSCLC cohort, this included both treatment-naïve patients and those who had previously received platinum-based chemotherapy.[\[7\]](#)
- Primary Endpoint: Overall Response Rate (ORR) as determined by an independent review committee.[\[7\]](#)
- Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), overall survival, and safety.[\[7\]](#)

ARROW (Pralsetinib)

- Study Design: A multi-cohort, open-label, phase 1/2 study (NCT03037385).[\[10\]](#)[\[11\]](#)[\[13\]](#)
- Phase 1 (Dose Escalation): Established the recommended Phase 2 dose.
- Phase 2 (Dose Expansion): Patients with RET-altered solid tumors received pralsetinib at the recommended dose of 400 mg once daily.[\[11\]](#)
- Key Eligibility: Patients aged 18 years or older with locally advanced or metastatic solid tumors with a RET alteration.[\[11\]](#)

- Co-Primary Endpoints (Phase 2): Overall Response Rate (ORR) by blinded independent central review and safety.[11]



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